Ethyl acetate-1,2-13C2

Overview

Description

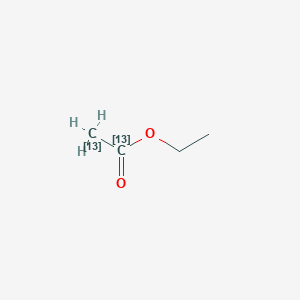

Ethyl acetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This isotopic labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is 13CH313CO2C2H5, and it has a molecular weight of 90.09 .

Mechanism of Action

Target of Action

Ethyl Acetate-1,2-13C2 is primarily used as a stable isotope labeled compound in scientific research . It does not have a specific biological target as it is not a drug or bioactive molecule. Instead, it is used as a tracer in various biochemical and pharmacological studies.

Mode of Action

As a stable isotope labeled compound, this compound does not interact with biological targets in the same way that drugs or bioactive molecules do. Instead, it is used to track and measure biological processes. The 13C label allows researchers to trace the compound’s path through biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of the research. For example, it could be used to study the metabolism of ethyl acetate in the body or the environmental fate of ethyl acetate in ecological studies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be similar to those of regular ethyl acetate. The 13c label allows for more precise tracking and measurement of these processes .

Result of Action

The primary result of using this compound in research is the generation of precise and reliable data about the biological or environmental processes being studied. The 13C label allows for accurate tracking and quantification of the compound .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability and efficacy of the compound. For example, this compound should be stored at room temperature away from light and moisture .

Biochemical Analysis

Molecular Mechanism

It is known that ethyl acetate is produced in yeast via alcohol acetyltransferases (AATs), which synthesize ethyl acetate from acetyl-CoA and ethanol .

Metabolic Pathways

Ethyl acetate, including its isotopes like Ethyl acetate-1,2-13C2, is involved in ester metabolism. In yeast, it’s produced from acetyl-CoA and ethanol via the action of alcohol acetyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetate-1,2-13C2 can be synthesized through the esterification of acetic acid-1,2-13C2 with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate-1,2-13C2 undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid-1,2-13C2 and ethanol.

Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.

Reduction: this compound can be reduced to ethanol and acetic acid-1,2-13C2 using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acid or base catalyst, water, reflux conditions.

Transesterification: Alcohol, acid or base catalyst, reflux conditions.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

Hydrolysis: Acetic acid-1,2-13C2 and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Ethanol and acetic acid-1,2-13C2.

Scientific Research Applications

Ethyl acetate-1,2-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 labeling allows for detailed structural analysis and elucidation of complex molecules.

Mass Spectrometry: The labeled compound is used as an internal standard for quantitative analysis.

Metabolic Studies: this compound is used to trace metabolic pathways and study enzyme kinetics.

Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in studying drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

Ethyl acetate-1,2-13C2 can be compared with other isotopically labeled compounds such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl acetoacetate-1,2-13C2: Contains an additional keto group, making it useful in different types of chemical reactions.

Ethyl cyano-13C, 15N-acetate-1,2-13C2: Contains both carbon-13 and nitrogen-15 isotopes, providing additional labeling for more complex studies.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 and carbon-2 positions, making it particularly useful for detailed structural and quantitative analysis in various scientific fields .

Biological Activity

Ethyl acetate-1,2-13C2 is a carbon-labeled derivative of ethyl acetate that has gained attention in biological research due to its unique isotopic labeling. This compound is particularly useful in metabolic studies, allowing researchers to trace metabolic pathways and understand the biochemical processes occurring within living organisms. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications in various biological systems, and relevant research findings.

Synthesis of this compound

This compound can be synthesized from sodium [1,2-13C2] acetate through a straightforward chemical reaction. The reaction involves the esterification of acetic acid with ethanol in the presence of an acid catalyst. This process allows for the incorporation of the 13C isotopes into the ethyl acetate structure, resulting in a product that retains the isotopic signature necessary for tracing metabolic pathways.

Biological Applications

Metabolic Tracing

this compound serves as a valuable tool for studying metabolic pathways in various organisms. It is often used in NMR spectroscopy to investigate how cells utilize acetate during energy production and biosynthesis. For instance, studies have shown that astrocytes preferentially utilize acetate over other substrates, highlighting the significance of acetate metabolism in brain energy dynamics .

Cellular Uptake Studies

Research indicates that ethyl acetate derivatives can influence cellular uptake mechanisms. In astrocytes, the uptake of labeled acetate was significantly higher compared to synaptosomes, suggesting that different cell types may exhibit varying affinities for acetate . This differential uptake can provide insights into how various tissues metabolize nutrients and respond to metabolic challenges.

Research Findings and Case Studies

Several studies have utilized this compound to explore its biological effects:

- Astrocyte Metabolism : A study demonstrated that astrocytes metabolize [1,2-13C2] acetate to produce 14CO2 at a significantly higher rate than synaptosomes. This finding supports the hypothesis that astrocytes play a crucial role in brain energy metabolism by preferentially utilizing acetate .

- Protein Modification Studies : Ethyl acetate derivatives have been employed to study protein modifications through isotopic labeling. For example, researchers used labeled thioacetamide to identify protein adducts formed during metabolic activation processes . Such studies are essential for understanding how metabolites interact with cellular proteins and influence cellular function.

- Antibiotic Biosynthesis : In another case study, researchers investigated the role of ethyl acetate derivatives in antibiotic biosynthesis. The incorporation of [1,2-13C2] labeled substrates allowed for detailed tracking of carbon flow during the biosynthetic pathways of various antibiotics .

Data Table: Summary of Key Research Findings

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-NDLBAUGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480448 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-45-2 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.